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molecular formula C17H13ClFNO2 B8679476 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one CAS No. 923022-54-2

7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one

Cat. No. B8679476
M. Wt: 317.7 g/mol
InChI Key: PTKVNYJGJSGOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772492B2

Procedure details

Starting from 3-methyl-4-fluoro benzaldehyde, the title compound was prepared following a similar sequence as described for 7-chloro-6-fluoro-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one (62). Rt=1.83 min (Method B). Detected mass: 298.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=[O:6].ClC1C=C2C([CH:16]=[CH:17][N:18]([CH2:23][C:24]3[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=3)C2=O)=CC=1F>>[F:10][C:9]1[CH:8]=[C:7]2[C:4](=[CH:3][C:2]=1[CH3:1])[C:5](=[O:6])[N:18]([CH2:23][C:24]1[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=1)[CH:17]=[CH:16]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=O)C=CC1F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C=CN(C(C2=C1)=O)CC1=CC=C(C=C1)OC)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CN(C(C2=CC1C)=O)CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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